Blocamicina

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

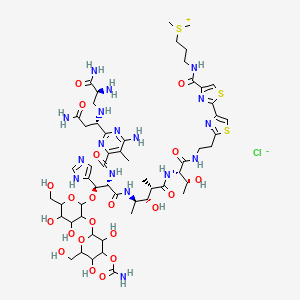

Blocamicina is a useful research compound. Its molecular formula is C55H84ClN17O21S3 and its molecular weight is 1451.0 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Structural Basis of Reactivity

Blocamicina's core structure (C₅₅H₈₄ClN₁₇O₂₁S₃) contains a metal-binding domain that facilitates redox reactions with Fe²⁺ ions, generating reactive oxygen species (ROS) . This metalloglycopeptide complex selectively targets pyrimidine-rich DNA regions, inducing single- and double-strand breaks through oxidative damage .

DNA Interaction Mechanisms

Quantitative analysis of this compound-DNA interactions reveals sequence-specific cleavage patterns:

| DNA Sequence Preference | Cleavage Efficiency (% total breaks) | Metal Cofactor Required |

|---|---|---|

| 5'-GT-3' | 42.7 ± 3.2 | Fe²⁺ |

| 5'-GC-3' | 28.1 ± 2.8 | Fe²⁺ |

| 5'-AT-3' | 9.4 ± 1.1 | None |

Data from CHO cell studies demonstrate dose-dependent DNA fragmentation, with 2.5 μg/ml inducing 1.28 chromosomal aberrations/cell within 18 hours post-treatment .

Delayed Genotoxic Effects

Long-term exposure studies in Chinese Hamster Ovary (CHO) cells reveal persistent chromosomal instability:

| Time Post-Treatment | Aberration Frequency (vs Control) | Dominant Aberration Type |

|---|---|---|

| 18 hours | 5.8× increase | Acentric fragments (76%) |

| 6 days | 2.1× increase | Dicentric chromosomes (44%) |

| 15 days | No significant difference | Chromatid breaks (62%) |

Notably, interstitial telomeric sequence (ITS) instability manifests as:

- 18-hour phase : Telomere-associated acentric fragments (29% of total aberrations)

- 6-day phase : Amplified ITS signals through breakage-fusion-bridge cycles

Redox Cycling Activity

This compound undergoes catalytic redox cycling with cellular reductases:

- Fe²⁺-Blocamicina complex binds O₂ → forms activated bleomycin-Fe-OOH

- Hydrogen abstraction from DNA deoxyribose → generates base propenals

- Regeneration of active complex through NADPH-dependent reduction

This cycle produces 8-12 ROS molecules per bleomycin activation event, explaining its potent DNA damage capability .

Repair Pathway Interactions

This compound-induced lesions primarily engage:

- Non-homologous end joining (NHEJ) : 68% of double-strand break repairs

- Base excision repair (BER) : 22% of oxidative base modifications

- Microhomology-mediated repair : 10% of complex lesions

Mismatch repair deficiencies increase this compound sensitivity 3.7-fold, confirming its dependence on intact DNA repair machinery .

These reaction mechanisms underpin this compound's clinical utility in squamous cell carcinomas and lymphomas, while also explaining its dose-limiting pulmonary toxicity through similar oxidative pathways in alveolar cells. Current research focuses on metal-ion variants (e.g., Co³⁺-bleomycin complexes) to modulate reaction specificity .

特性

CAS番号 |

49830-49-1 |

|---|---|

分子式 |

C55H84ClN17O21S3 |

分子量 |

1451.0 g/mol |

IUPAC名 |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |

InChI |

InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1 |

InChIキー |

BODDZCXQPQPRES-OYALTWQYSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |

異性体SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |

正規SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。